molecular formula C15H13NO B184860 2-(3,4-dimethylphenyl)-1,3-benzoxazole CAS No. 16155-55-8

2-(3,4-dimethylphenyl)-1,3-benzoxazole

Cat. No.: B184860
CAS No.: 16155-55-8
M. Wt: 223.27 g/mol
InChI Key: VTKOFHKKQRPKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions . For instance, a common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . This reaction yields benzoxazole derivatives with high efficiency.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often employ similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of nanocatalysts and metal catalysts is common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3,4-dimethylphenyl)-1,3-benzoxazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenyl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-7-8-12(9-11(10)2)15-16-13-5-3-4-6-14(13)17-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKOFHKKQRPKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167191
Record name Benzoxazole, 2-(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16155-55-8
Record name Benzoxazole, 2-(3,4-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016155558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2-(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.